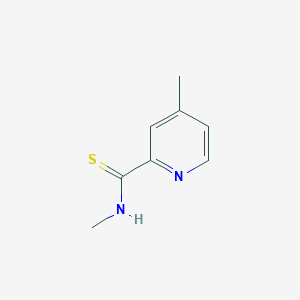
N,4-Dimethylpyridine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Dimethylpyridine-2-carbothioamide is a chemical compound with the molecular formula C8H10N2S It is a derivative of pyridine, characterized by the presence of a carbothioamide group at the 2-position and methyl groups at the N and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethylpyridine-2-carbothioamide typically involves the reaction of 2-chloronicotinic acid with methylamine and carbon disulfide. The reaction is carried out under reflux conditions, followed by purification through recrystallization. The detailed reaction conditions include:
Reagents: 2-chloronicotinic acid, methylamine, carbon disulfide
Solvent: Ethanol or methanol
Temperature: Reflux (approximately 78-80°C)
Purification: Recrystallization from ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethylpyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
N,4-Dimethylpyridine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,4-Dimethylpyridine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding.
Receptor Binding: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
N,4-Dimethylpyridine-2-carbothioamide can be compared with other similar compounds, such as:
N,N-Dimethylpyridine-4-carbothioamide: Similar structure but with different substitution patterns.
2-Pyridinecarbothioamide: Lacks the methyl groups at the N and 4-positions.
4-Methylpyridine-2-carbothioic acid methylamide: Similar structure but with a different functional group at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation at the N and 4-positions enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
61414-23-1 |
|---|---|
Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
N,4-dimethylpyridine-2-carbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-6-3-4-10-7(5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) |
InChI Key |
JVYVMRLSJHYWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















